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Compound of Interest

1-(3-Bromopropoxy)-4-
Compound Name:
chlorobenzene

cat. No.: B1267353

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of 1-(3-bromopropoxy)-4-
chlorobenzene, a halogenated aromatic ether. This document outlines the expected
spectroscopic characteristics, a detailed experimental protocol for its synthesis, and a logical
workflow for its structural characterization. The information presented is intended to support
researchers in the fields of medicinal chemistry, materials science, and synthetic organic
chemistry.

Molecular Structure and Physicochemical
Properties

1-(3-Bromopropoxy)-4-chlorobenzene possesses a molecular formula of CoH10BrCIO and a
molecular weight of 249.53 g/mol . The structure features a 4-chlorophenoxy group connected
to a three-carbon aliphatic chain terminating in a bromine atom. This bifunctional nature makes
it a useful building block in organic synthesis.
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Property Value

Molecular Formula CoH10BrCIO

Molecular Weight 249.53 g/mol

IUPAC Name 1-(3-bromopropoxy)-4-chlorobenzene
CAS Number 27983-04-6

Physical Form

Pale-yellow to yellow-brown liquid

Storage Temperature

2-8°C

Spectroscopic and Crystallographic Data

Due to the limited availability of published experimental spectra for 1-(3-bromopropoxy)-4-

chlorobenzene, the following sections provide predicted data based on the analysis of

structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons. The aromatic protons will appear as a pair of doublets, characteristic of a 1,4-

disubstituted benzene ring. The aliphatic protons of the propoxy chain will exhibit signals

consistent with an A2B2C:z spin system, appearing as triplets or multiplets.

Chemical Shift

(ppm, CDCl:) Multiplicity Integration Assighment
~7.25 d 2H Ar-H (ortho to Cl)
~6.85 d 2H Ar-H (ortho to O)
~4.15 t 2H -O-CHz2-

~ 3.60 t 2H -CH2-Br

~2.30 p 2H -CH2-CH2-CHa2-

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1267353?utm_src=pdf-body
https://www.benchchem.com/product/b1267353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule.
The chemical shifts are influenced by the electronegativity of the oxygen, chlorine, and bromine
atoms. The "heavy atom effect" of bromine may cause the signal for the carbon atom to which
it is attached to appear at a slightly upfield position than would be expected based on
electronegativity alone.[1]

Chemical Shift (ppm, CDCI3) Assignment

~157.5 Ar-C (ipso, attached to O)
~129.5 Ar-C (ortho to CI)

~126.0 Ar-C (ipso, attached to CI)
~116.0 Ar-C (ortho to O)

~65.0 -O-CH2-

~32.0 -CH2-Br

~30.0 -CH2-CH2-CH2-

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-(3-bromopropoxy)-4-chlorobenzene is expected
to show a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine
(3>CI:37Cl = 3:1) and bromine (°Br:81Br = 1:1), the molecular ion will appear as a characteristic
pattern of peaks at m/z 248, 250, and 252.[2][3][4]

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, including
cleavage of the C-O and C-Br bonds.
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miz Fragment lon Notes

248, 250, 252 [M]* Molecular ion cluster

169, 171 [M - Br]* Loss of a bromine radical

128, 130 [CI-CeHa-O] " Cleavage of the propoxy chain
111,113 [CI-CeHa]™* Loss of the propoxy group

77 (CeHs]* Phenyl cation, characteristic of
6115
benzene derivatives[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the C-O,
C-Cl, and C-Br bonds.

Wavenumber (cm—?) Vibration

~ 3100-3000 Aromatic C-H stretch

~ 2960-2850 Aliphatic C-H stretch

~ 1590, 1490 Aromatic C=C stretch

~ 1240 Aryl-O-C stretch (asymmetric)

~ 1040 Aryl-O-C stretch (symmetric)

~ 820 para-disubstituted C-H out-of-plane bend
~ 750 C-Cl stretch

~ 650 C-Br stretch

Crystallographic Data

While no specific crystallographic data for 1-(3-bromopropoxy)-4-chlorobenzene was found,
a study on the related compound, 1-(2-bromoethoxy)-4-chlorobenzene (CsHsBrClO), provides
insight into the potential solid-state structure.[5] In this related molecule, the crystal structure is
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monoclinic.[5] The chlorophenyl ring is planar, and intermolecular interactions, such as -t
stacking, may contribute to the stability of the crystal lattice.[5]

Experimental Protocol: Synthesis

The synthesis of 1-(3-bromopropoxy)-4-chlorobenzene is typically achieved via a Williamson
ether synthesis.[6][7][8] This method involves the reaction of 4-chlorophenol with 1,3-
dibromopropane in the presence of a base.

Materials:

4-Chlorophenol

e 1,3-Dibromopropane

o Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

e Acetone or N,N-Dimethylformamide (DMF)

¢ Diethyl ether or Dichloromethane

» Saturated Sodium Bicarbonate Solution

e Brine

e Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (Na2SOa)
Procedure:

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

» Addition of Alkyl Halide: While stirring, add 1,3-dibromopropane (1.2 eq) to the mixture.

» Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC).
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o Workup: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts.

o Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl
ether and wash sequentially with 1M NaOH solution, water, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude product.

 Purification: The crude product can be purified by column chromatography on silica gel using
a mixture of hexane and ethyl acetate as the eluent.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural analysis of a newly
synthesized organic compound like 1-(3-bromopropoxy)-4-chlorobenzene.
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Data Interpretation

:

Structure Elucidation

Click to download full resolution via product page
Caption: Workflow for Synthesis and Structural Elucidation.

This comprehensive guide provides a foundational understanding of the structural
characteristics of 1-(3-bromopropoxy)-4-chlorobenzene. The presented data and protocols
are intended to facilitate further research and application of this versatile chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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